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The landscape of cancer treatment is rapidly evolving, with a significant shift towards

combination therapies that leverage the immune system to fight malignancies. This guide

provides a comparative overview of several investigational anticancer agents, each designated

with the number "109" in various research and development contexts. These agents, with their

diverse mechanisms of action, are being explored for their potential synergistic effects when

combined with immunotherapy. This document is intended for researchers, scientists, and drug

development professionals, offering a synthesis of available preclinical and clinical data,

detailed experimental protocols, and visual representations of key biological pathways and

experimental designs.

Due to the distinct nature of each "Anticancer Agent 109," this guide will present a series of

individual assessments rather than a direct head-to-head comparison. Each section will focus

on a specific agent, detailing its mechanism of action, preclinical and clinical evidence of

synergy with immunotherapy, and the experimental methodologies used to generate these

findings.

AUR-109: A Spectrum-Selective Tyrosine Kinase
Inhibitor
AUR-109 is an orally bioavailable, clinical-stage receptor tyrosine kinase (RTK) inhibitor. It

targets proangiogenic and oncogenic pathways by inhibiting RTKs such as DDR1, FGFR,

VEGFR, PDGFR, and RET.[1] The rationale for combining AUR-109 with immunotherapy stems

from its potential to modulate the tumor immune microenvironment. For instance, DDR1
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inhibition can alter the extracellular matrix, potentially increasing immune cell infiltration, while

FGFR inhibition can decrease PD-L1 expression and VEGFR inhibition can reduce the

population of regulatory T cells (Tregs).[1]

Preclinical Synergistic Effects with PD-1 Blockade
Preclinical studies in a Renca subcutaneous tumor model have shown that AUR-109 treatment

leads to an increase in total and CD4+ T cells, with a higher ratio of total T cells to Tregs,

suggesting a shift towards an effector T cell phenotype.[1] In tumor-infiltrating lymphocytes

(TILs), AUR-109 treatment was associated with decreased expression of PD-1 and PD-L1, and

a concurrent increase in IFN-γ expression on CD8+ T cells and NK cells.[1] These findings

indicate a significant immune activation within the tumor microenvironment, providing a strong

rationale for combination with PD-1 blockade.[1]

Clinical Development
AUR-109 is currently being evaluated in a Phase II clinical trial for patients with colorectal,

ovarian, and renal cancers who have received at least two prior lines of systemic therapy.

While this trial is evaluating AUR-109 as a monotherapy at different dose levels, the preclinical

data suggests that future clinical investigations will likely explore its combination with immune

checkpoint inhibitors.

Experimental Protocols
In Vivo Tumor Models:

Animal Model: Renca subcutaneous tumor model.

Treatment: Administration of AUR-109 as a single agent.

Analysis: Immune cell populations in the blood and tumor microenvironment were analyzed

by FACS. Anti-tumor efficacy was analyzed in both subcutaneous and orthotopic Renca

syngeneic tumor models.

Signaling Pathway and Experimental Workflow

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://aacrjournals.org/cancerres/article/83/7_Supplement/4030/724688/Abstract-4030-Generation-of-profound-anti-tumor
https://aacrjournals.org/cancerres/article/83/7_Supplement/4030/724688/Abstract-4030-Generation-of-profound-anti-tumor
https://aacrjournals.org/cancerres/article/83/7_Supplement/4030/724688/Abstract-4030-Generation-of-profound-anti-tumor
https://aacrjournals.org/cancerres/article/83/7_Supplement/4030/724688/Abstract-4030-Generation-of-profound-anti-tumor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12389318?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


AUR-109

Receptor Tyrosine Kinases Tumor Microenvironment Immune Response

AUR-109

DDR1

FGFR

VEGFR

ECM Alteration
 inhibits

PD-L1 Expression
 inhibits

Treg Proliferation
 inhibits

Immune Cell Infiltration
 promotes

T-Cell Activation
 enhances

 enhances

Click to download full resolution via product page

Caption: AUR-109 inhibits multiple RTKs to modulate the tumor microenvironment and

enhance anti-tumor immunity.

AK109: An Anti-VEGFR2 Antibody
AK109 is a fully human monoclonal antibody that specifically targets VEGFR2, a key mediator

of angiogenesis. By blocking the VEGF/VEGFR2 signaling pathway, AK109 aims to inhibit

tumor growth by preventing the formation of new blood vessels, as well as inhibiting endothelial

cell migration and proliferation. The combination of anti-angiogenic agents with immune

checkpoint inhibitors is a clinically validated strategy that can have synergistic effects.

Clinical Synergistic Potential
A first-in-human Phase I study of AK109 in patients with advanced solid tumors demonstrated

manageable safety and promising anti-tumor activity as a monotherapy. Based on these

results, two Phase II studies are currently underway to evaluate the efficacy of AK109 in

combination with AK104, an anti-PD-1/CTLA-4 bispecific antibody, in various solid tumors. This

combination strategy is designed to simultaneously target tumor angiogenesis and suppress

immune checkpoints, potentially leading to a more robust and durable anti-tumor response.

Clinical Trial Data
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Trial ID Phase
Treatment
Arms

Key Efficacy
Endpoints
(Monotherapy)

Status

NCT04547205 I
AK109

monotherapy

ORR: 10.0%,

DCR: 62.5%
Completed

NCT05142423 II AK109 + AK104

Efficacy in

multiple solid

tumors

Ongoing

NCT04982276 II AK109 + AK104

Efficacy in

multiple solid

tumors

Ongoing

Experimental Protocols
Phase I Clinical Trial (NCT04547205):

Patient Population: Patients with advanced or metastatic solid tumors.

Treatment: AK109 administered intravenously.

Endpoints: Primary endpoints included safety and tolerability. Secondary endpoints included

pharmacokinetic profile and preliminary anti-tumor activity (ORR, DCR).

Experimental Workflow
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Caption: Clinical development pathway of AK109 from monotherapy to combination with

immunotherapy.

AMY109: An Anti-Interleukin-8 Monoclonal Antibody
AMY109 is a humanized anti-interleukin-8 (IL-8) monoclonal antibody. IL-8 is a chemokine that

can contribute to an immunosuppressive tumor microenvironment and promote fibrosis. By
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neutralizing IL-8, AMY109 is expected to reduce fibrosis and decrease the number of

immunosuppressive cells within the tumor, thereby making the tumor microenvironment more

permissive to the anti-tumor effects of immune checkpoint inhibitors.

Clinical Synergistic Effects with PD-L1 Blockade
A multicenter, open-label, dose-escalation Phase I study evaluated the safety,

pharmacokinetics, and clinical activity of AMY109 in combination with atezolizumab (an anti-

PD-L1 antibody) in patients with previously treated advanced solid tumors. The combination

was found to be well-tolerated with no new safety signals. Durable partial responses were

observed in two out of 38 patients (one with uterocervical cancer and one with pancreatic

cancer), suggesting potential synergistic activity.

Clinical Trial Data

Trial Phase Treatment
Number of
Patients

Objective
Response
Rate (ORR)

Key Adverse
Events

I
AMY109 +

Atezolizumab
38

5% (2 confirmed

PRs)

Grade 1-3

treatment-related

AEs in 55% of

patients.

Experimental Protocols
Phase I Clinical Trial:

Patient Population: Patients with previously treated advanced solid tumors with an ECOG

performance status of 0 or 1.

Treatment: AMY109 (2-45 mg/kg) plus atezolizumab (1200 mg) administered intravenously

every 3 weeks.

Endpoints: Primary endpoints included dose-limiting toxicity, safety, and pharmacokinetics.

Secondary endpoints included anti-tumor activity per RECIST 1.1.

Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b12389318?utm_src=pdf-body-img
https://www.benchchem.com/product/b12389318?utm_src=pdf-custom-synthesis
https://aacrjournals.org/cancerres/article/83/7_Supplement/4030/724688/Abstract-4030-Generation-of-profound-anti-tumor
https://www.benchchem.com/product/b12389318#synergistic-effects-of-anticancer-agent-109-with-immunotherapy
https://www.benchchem.com/product/b12389318#synergistic-effects-of-anticancer-agent-109-with-immunotherapy
https://www.benchchem.com/product/b12389318#synergistic-effects-of-anticancer-agent-109-with-immunotherapy
https://www.benchchem.com/product/b12389318#synergistic-effects-of-anticancer-agent-109-with-immunotherapy
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12389318?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b12389318?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12389318?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

